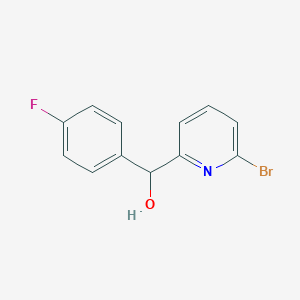
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol
概要
説明
“(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” consists of a bromopyridinyl group and a fluorophenyl group attached to a methanol group . The presence of bromine, fluorine, and hydroxyl groups in the molecule could potentially influence its reactivity and interactions with other substances.Physical And Chemical Properties Analysis
“(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” is a solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用
Synthesis and Molecular Structures
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol plays a role in the synthesis and structural analysis of various chemical compounds. For example, it has been utilized in the preparation of 6-halogeno-pyridin-2-olate complexes with diruthenium(2+) cores, demonstrating its importance in coordination chemistry (Schäffler, Müller, & Maas, 2006).
Chemical Synthesis Improvements
This compound has contributed to advancements in chemical synthesis methods. A study highlighted its use in a gram-scale synthesis involving palladium-catalyzed C-H halogenation, demonstrating improved yields and selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).
Optical Properties and Interaction Studies
Its involvement in studies exploring optical properties and molecular interactions is notable. For instance, research has been conducted on weak interactions involving (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, a related compound, to understand hydrogen bonding and other intermolecular interactions (Choudhury et al., 2002).
Theoretical and Computational Chemistry
Theoretical studies using density functional theory have been conducted on similar compounds, such as (Rs)-(4-bromophenyl)(pyridine-2yl) methanol, to analyze molecular structures and predict chemical properties (Trivedi, 2017).
Catalysis and Reaction Studies
Research involving catalysis and reaction mechanisms also includes this compound. For example, it has been used in studies on palladium(II) complexes, enhancing our understanding of catalytic processes and reaction dynamics (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).
特性
IUPAC Name |
(6-bromopyridin-2-yl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-3-1-2-10(15-11)12(16)8-4-6-9(14)7-5-8/h1-7,12,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHHKCIDXOZCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)
![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
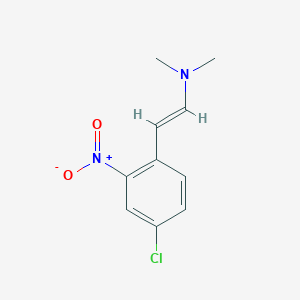


![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)
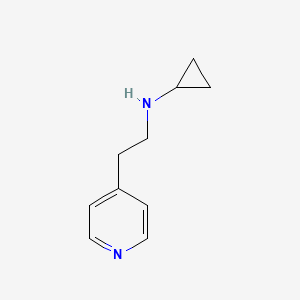

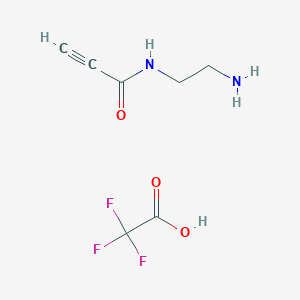
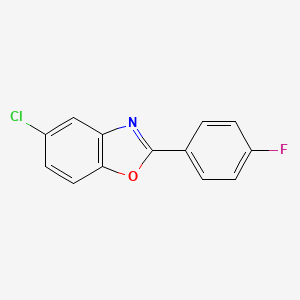
![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)
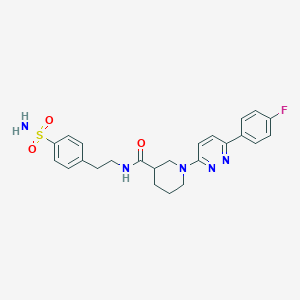
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)